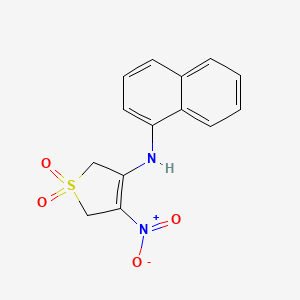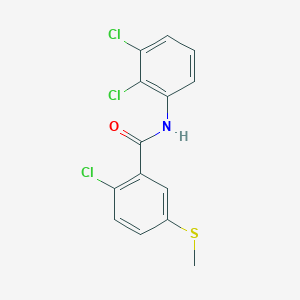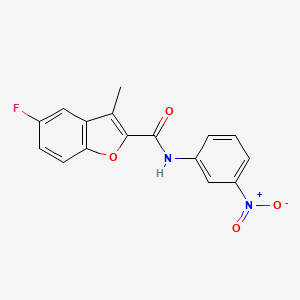
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as CMMD, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a sulfonamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用機序
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated by the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been found to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and the subsequent reduction in the production of pro-inflammatory cytokines.
In addition, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway. This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 and matrix metalloproteinases. This property makes it a potential candidate for the treatment of inflammatory diseases and cancer.
Furthermore, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This property makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high purity and yield. It has been widely studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated.
However, there are also some limitations for lab experiments using N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. It has been reported to exhibit low solubility in aqueous solutions, which may limit its bioavailability and efficacy. In addition, its potential toxicity and side effects have not been fully evaluated, which may pose a risk for its use in humans.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. First, further studies are needed to fully elucidate its mechanism of action and its potential therapeutic applications. Second, the development of more efficient synthesis methods and formulations may improve its bioavailability and efficacy. Third, the evaluation of its toxicity and side effects in vivo and in clinical trials is needed to determine its safety for human use. Finally, the identification of novel derivatives and analogs of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide may lead to the discovery of more potent and selective compounds for various therapeutic applications.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the reaction of 3-chloro-2-methylphenylamine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. This method has been reported in several research articles and has been found to yield high purity and yield of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
In addition, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has been reported to inhibit the growth of breast cancer, lung cancer, and colon cancer cells. This property makes it a potential candidate for the development of anticancer drugs.
Furthermore, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been found to exhibit antiviral activity against several viruses, including human cytomegalovirus and herpes simplex virus. This property makes it a potential candidate for the development of antiviral drugs.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-11(2)16(9-8-15(10)21-4)22(19,20)18-14-7-5-6-13(17)12(14)3/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRWRPKWDYQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)


![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)

![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)
![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)